2-Fluoro-4-(trifluoromethoxy)aniline hydrochloride
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Overview
Description
2-Fluoro-4-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C7H5F4NO·HCl. It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted with fluorine and trifluoromethoxy groups. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where aniline is reacted with fluorinating agents and trifluoromethoxy reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(trifluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the fluorine or trifluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
2-Fluoro-4-(trifluoromethoxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethoxy groups enhance its reactivity and binding affinity to various enzymes and receptors. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired chemical transformations or biological effects .
Comparison with Similar Compounds
4-Fluoroaniline: A precursor in medicinal chemistry and related fields.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Known for its antimicrobial effects.
2-Fluoroaniline: Used in the production of ligands for homogeneous catalysis.
Uniqueness: 2-Fluoro-4-(trifluoromethoxy)aniline hydrochloride is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
Molecular Formula |
C7H6ClF4NO |
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Molecular Weight |
231.57 g/mol |
IUPAC Name |
2-fluoro-4-(trifluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C7H5F4NO.ClH/c8-5-3-4(1-2-6(5)12)13-7(9,10)11;/h1-3H,12H2;1H |
InChI Key |
PHWKKFRVAYBNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)N.Cl |
Origin of Product |
United States |
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